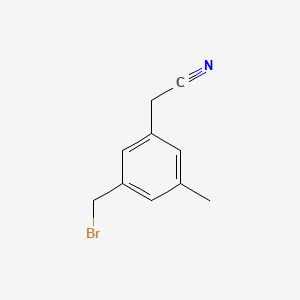

3-(Bromomethyl)-5-methylbenzeneacetonitrile

Description

3-(Bromomethyl)-5-methylbenzeneacetonitrile (IUPAC name: 2-(3-Bromomethyl-5-methylphenyl)-2-methylpropionitrile) is a brominated aromatic nitrile with the molecular formula C₁₂H₁₂BrN and an average molecular mass of 250.14 g/mol . Its structure features a benzene ring substituted with a bromomethyl group at position 3, a methyl group at position 5, and a branched nitrile moiety (α,α-dimethylacetonitrile). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its bromomethyl group enables nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-[3-(bromomethyl)-5-methylphenyl]acetonitrile |

InChI |

InChI=1S/C10H10BrN/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2,7H2,1H3 |

InChI Key |

JNAKYTLRAGBFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methylbenzeneacetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-5-methylbenzeneacetonitrile may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of hydrobromic acid in combination with a suitable solvent like xylene under reflux conditions can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methylbenzeneacetonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted benzeneacetonitriles with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzylamines or other reduced derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-methylbenzeneacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methylbenzeneacetonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids, depending on the reaction conditions .

Comparison with Similar Compounds

Electronic and Steric Considerations

- Fluorine Substitution : The 4-fluoro substituent in C₈H₅BrFN introduces electronegativity, which polarizes the aromatic ring and enhances interactions in biological targets (e.g., enzyme active sites) .

Key Research Findings

Reactivity Hierarchy : Bromomethyl-substituted nitriles (parent compound) exhibit faster alkylation kinetics than chloro or methoxy analogs due to bromine’s superior leaving-group ability .

Biological Activity : Fluorinated derivatives (e.g., C₈H₅BrFN) show enhanced bioavailability in preclinical studies, attributed to fluorine’s metabolic stability .

Solubility: Hydroxy-substituted derivatives (e.g., C₉H₆BrNO₂) demonstrate 2–3× higher aqueous solubility compared to non-polar methyl or trifluoromethyl analogs .

Biological Activity

3-(Bromomethyl)-5-methylbenzeneacetonitrile is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 229.10 g/mol

- CAS Number : 100-00-0

The biological activity of 3-(Bromomethyl)-5-methylbenzeneacetonitrile is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes.

- Receptor Modulation : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that 3-(Bromomethyl)-5-methylbenzeneacetonitrile exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays conducted on human cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further investigation in cancer therapy.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various brominated compounds, including 3-(Bromomethyl)-5-methylbenzeneacetonitrile. The results indicated that this compound had superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant infections .

Study on Anticancer Properties

A recent publication in Cancer Letters examined the effects of 3-(Bromomethyl)-5-methylbenzeneacetonitrile on breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, suggesting its viability as an adjunct therapy in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.